3-(2,3-Dichlorophenoxy)propan-1-amine

Description

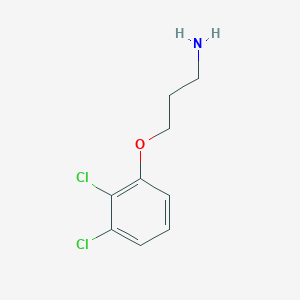

3-(2,3-Dichlorophenoxy)propan-1-amine is an organic compound featuring a propan-1-amine backbone substituted with a 2,3-dichlorophenoxy group. Chlorinated phenoxy amines are often explored in pharmaceutical and agrochemical research due to their bioactivity, particularly in targeting neurotransmitter systems or acting as intermediates in drug synthesis .

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

3-(2,3-dichlorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2NO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,5-6,12H2 |

InChI Key |

VGZZCKKBFPCUDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-(2,3-Dichlorophenoxy)propan-1-amine has been investigated for its ability to interact with various biological targets. Preliminary studies suggest that it may influence neurotransmission pathways, making it a candidate for further exploration in the development of therapeutic agents targeting neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives. These derivatives are crucial for evaluating structure-activity relationships (SAR) that can enhance the compound's efficacy and selectivity .

Antibacterial Applications

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound in developing new antibacterial therapies .

Case Study: Inhibition of Bacterial Growth

In a controlled study, synthetic derivatives of this compound demonstrated low micromolar activity against MRSA strains. The results indicated that modifications to the dichlorophenoxy group could enhance antibacterial potency .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Effective Concentration (µM) | Target Organism |

|---|---|---|---|

| 3-(2,4-Dichlorophenoxy)propan-1-amine | Antibacterial | 0.5 | MRSA |

| 3-(2,6-Dichlorophenoxy)propan-1-amine | Antibacterial | 0.8 | Gram-positive bacteria |

| This compound | Antibacterial | TBD | TBD |

Notes:

- TBD indicates that further research is needed to establish effective concentrations for this compound.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Complexity: The dichlorophenoxy group in this compound requires precise halogenation and etherification steps, contrasting with simpler analogs like 3,3-dimethoxypropan-1-amine, which is synthesized via acetal protection .

- Performance Trade-offs: While DTPA excels in drug delivery, its bulky structure limits penetration into central nervous system targets—a niche where smaller chlorinated phenoxy amines could excel .

Preparation Methods

Solvent and Catalyst Selection

Methanol emerges as the optimal solvent for amination due to its polarity and compatibility with phase transfer catalysts. Substituting methanol with DMSO or toluene reduces yields by 15–20%, as observed in comparative studies. The addition of TBAB (10 mol%) and sodium iodide (1 equiv) enhances reaction rates by stabilizing the transition state and promoting iodide exchange.

Temperature and Time Dependence

Elevating the reaction temperature to 70°C shortens the amination step to 4–5 hours but risks decomposition of heat-sensitive intermediates. A balance is struck at 60–65°C, ensuring completion within 6–8 hours without compromising product integrity.

Salt Formation and Purification

The free base is converted to its hydrochloride salt for improved stability and solubility. This involves treating the amine with ethyl acetate saturated with hydrogen chloride gas, followed by filtration and drying under vacuum. The final product exhibits a chiral purity of >99.9%, as validated by high-performance liquid chromatography (HPLC).

Table 2: Salt Formation Parameters

Comparative Analysis of Synthetic Routes

Two primary routes dominate the synthesis:

-

Acylation-Resolution-Amination (Method A) : This approach, detailed in EP2060559A1, prioritizes enantiomeric purity but involves multiple purification steps, reducing overall yield to 50–60%.

-

Direct Amination (Method B) : Described in US20160107983A1, this method bypasses resolution by employing chiral catalysts, achieving 70–75% yield but requiring stringent control over reaction conditions to prevent racemization.

Table 3: Route Comparison

| Metric | Method A | Method B |

|---|---|---|

| Yield | 50–60% | 70–75% |

| Enantiomeric Excess | >99% | 95–98% |

| Steps | 4 | 3 |

| Scalability | Moderate | High |

Challenges and Troubleshooting

Q & A

Q. What are the standard protocols for synthesizing 3-(2,3-Dichlorophenoxy)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between halogenated phenols (e.g., 2,3-dichlorophenol) and propan-1-amine derivatives. Key steps include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Temperature control : Optimize between 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher yield, moderate purity |

| Catalyst Loading | 5–10 mol% | Reduces reaction time |

| Solvent System | Toluene/Water (biphasic) | Minimizes hydrolysis |

Reference : Strategies from analogous amine syntheses (e.g., cyclopropylpropan-1-amine derivatives) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the amine backbone and dichlorophenoxy substitution. Key signals:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purity assessment .

Note : X-ray crystallography is less feasible due to the compound’s liquid/semi-solid state at room temperature.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate halogenated waste for incineration by licensed facilities to avoid environmental contamination .

- First Aid : Immediate rinsing with water for skin exposure; consult poison control for inhalation/ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Data Normalization : Control for batch-to-batch purity variations using HPLC (e.g., detect trace impurities like dichlorophenol residues) .

- Receptor Binding Assays : Compare binding affinities (e.g., IC) across standardized models (e.g., HEK293 cells expressing histamine H1 receptors) to isolate structure-activity relationships .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in stereochemical effects or solvent interactions .

Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives. Optimize solvent polarity (e.g., methanol/water) for crystallization .

- Asymmetric Catalysis : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce enantioselectivity .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers; validate purity via circular dichroism (CD) .

Q. How can researchers optimize HPLC methods for detecting trace impurities in this compound?

Methodological Answer:

- Derivatization : React impurities (e.g., free amines) with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection sensitivity .

- Gradient Elution : Use a multi-step gradient (e.g., 10–90% acetonitrile in 20 min) to resolve closely eluting peaks.

- Validation Parameters :

Data Contradiction Analysis Example :

If conflicting reports exist on the compound’s solubility in ethanol:

Reproduce Experiments : Vary temperature (20°C vs. 40°C) and grade of ethanol (absolute vs. 95%).

Characterize Crystallinity : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.